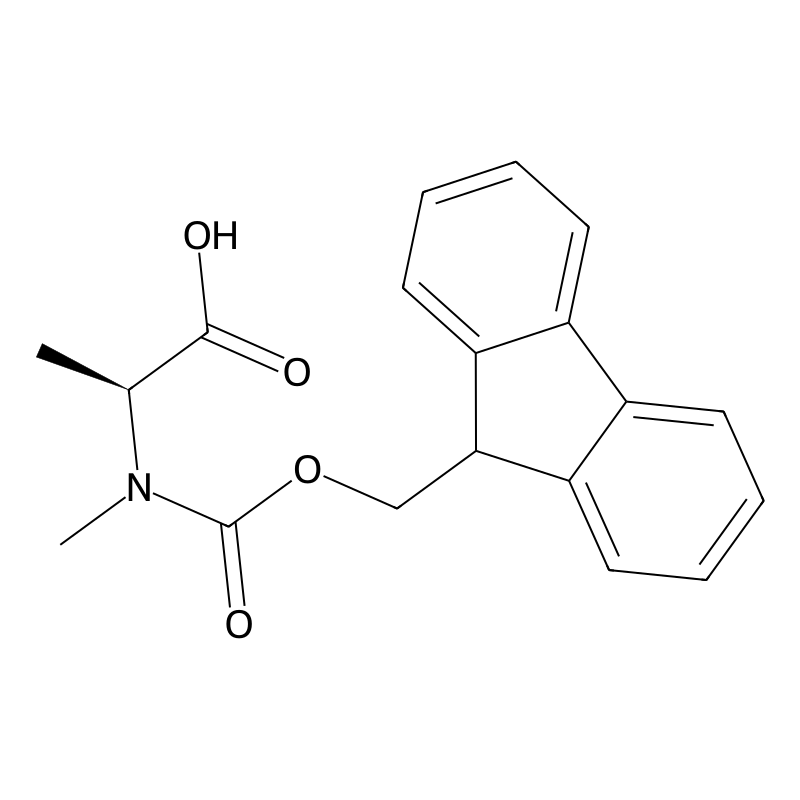

Fmoc-N-Me-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-N-Me-Ala-OH (CAS 84000-07-7) is a highly specified Fmoc-protected, N-methylated amino acid building block engineered for solid-phase peptide synthesis (SPPS). As a critical synthetic precursor, it enables the direct incorporation of N-methyl-L-alanine residues into peptide backbones. Commercially supplied as a high-purity powder (≥98.0% HPLC), this compound is selected by procurement teams to fundamentally alter the pharmacokinetic and structural properties of peptide therapeutics, specifically by increasing lipophilicity, membrane permeability, and resistance to enzymatic degradation .

Research Fit

Generic substitution with unmethylated Fmoc-Ala-OH is functionally impossible when designing peptide therapeutics, as the lack of the N-methyl group leaves the peptide bond fully susceptible to rapid proteolytic cleavage, drastically reducing in vivo half-life [1]. Furthermore, substituting with the alternative protecting group analog, Boc-N-Me-Ala-OH, forces the use of harsh acidic deprotection (TFA) and highly toxic, specialized cleavage conditions (anhydrous HF). Fmoc-N-Me-Ala-OH strictly utilizes mild base deprotection (20% piperidine), making it the only viable choice for synthesizing acid-sensitive peptide sequences within modern, automated SPPS workflows [2].

Substitution Risk

Microwave-Assisted SPPS Coupling Efficiency vs. Conventional Methods

The steric hindrance introduced by the N-methyl group of Fmoc-N-Me-Ala-OH makes conventional room-temperature coupling extremely inefficient. In standard SPPS, synthesizing hindered sequences with N-methylalanine can take up to 40 hours and yield less than 10% crude purity. By utilizing microwave-assisted SPPS (heating to 75–90 °C) combined with highly reactive coupling agents like COMU or HATU, the coupling of Fmoc-N-Me-Ala-OH is driven to completion in under 3 hours, achieving crude purities of 86% to 95% [1].

| Evidence Dimension | Synthesis time and crude purity |

| Target Compound Data | <3 hours, 86–95% purity (Microwave SPPS with COMU/HATU) |

| Comparator Or Baseline | ~40 hours, <10% purity (Conventional room-temp SPPS) |

| Quantified Difference | >13-fold reduction in time; >8.5-fold increase in purity |

| Conditions | Automated SPPS of hindered acyl carrier protein derivatives |

Justifies the investment in microwave synthesizers and specialized coupling reagents to achieve commercially viable yields of hindered peptides.

Proteolytic Stability and Half-Life Extension vs. Unmethylated Alanine

The primary procurement driver for Fmoc-N-Me-Ala-OH over standard Fmoc-Ala-OH is the profound enhancement of proteolytic stability. The N-methyl group provides critical steric bulk that shields the adjacent peptide bond from enzymatic recognition and cleavage by proteases. Pharmacokinetic profiling demonstrates that incorporating N-methyl-L-alanine significantly extends the in vivo half-life of therapeutic peptides compared to their unmethylated counterparts, which undergo rapid systemic clearance [1].

| Evidence Dimension | Resistance to enzymatic degradation |

| Target Compound Data | High steric shielding and extended in vivo half-life |

| Comparator Or Baseline | Fmoc-Ala-OH (rapid proteolytic cleavage) |

| Quantified Difference | Significant extension of therapeutic window |

| Conditions | In vitro protease assays and in vivo pharmacokinetic models |

N-methylation is a mandatory structural modification for converting rapidly degrading natural peptides into viable, long-lasting clinical drugs.

Conformational Pre-organization for Target Binding Affinity

Fmoc-N-Me-Ala-OH is utilized to restrict the conformational flexibility of the peptide backbone, heavily favoring a trans conformation of the preceding peptide bond. This rigidity pre-organizes the peptide into a bioactive geometry, minimizing the entropic penalty upon target binding. For example, in the development of Smac mimetics (XIAP BIR3 antagonists), the incorporation of N-methylalanine is structurally essential to achieve low-nanomolar binding affinities, a performance metric unattainable with the highly flexible, unmethylated Fmoc-Ala-OH [1].

| Evidence Dimension | Target binding affinity (entropic penalty) |

| Target Compound Data | Pre-organized trans conformation yielding high affinity (low nM IC50) |

| Comparator Or Baseline | Fmoc-Ala-OH (high flexibility, high entropic penalty, lower affinity) |

| Quantified Difference | Favorable entropic profile for protein-protein interaction (PPI) inhibition |

| Conditions | Structural binding assays for peptidomimetic antagonists |

Dictates the selection of this specific building block for rational drug design targeting large, flat protein-protein interfaces.

Synthesis of Smac Mimetics and PPI Inhibitors

Fmoc-N-Me-Ala-OH is critically required for the solid-phase synthesis of peptidomimetic antagonists, such as Smac/DIABLO mimetics targeting XIAP BIR3 domains. The conformational rigidity imparted by the N-methyl group is essential for achieving the low-nanomolar binding affinities required to disrupt complex protein-protein interactions in oncology research [1].

Development of Protease-Resistant Peptide Therapeutics

In the formulation of next-generation peptide drugs, Fmoc-N-Me-Ala-OH is substituted for standard alanine to shield adjacent peptide bonds from enzymatic cleavage. This application is central to extending the in vivo half-life and improving the oral bioavailability of peptide-based therapeutics [2].

Automated Microwave-Assisted SPPS Workflows

For core facilities and contract manufacturing organizations (CMOs) utilizing automated microwave synthesizers, Fmoc-N-Me-Ala-OH is the standard building block for introducing N-methylated residues. When paired with COMU or HATU at elevated temperatures (75-90 °C), it enables the rapid, high-purity synthesis of sterically hindered sequences that would otherwise fail under conventional room-temperature conditions [3].

Application Fit Matrix

References

- [1] Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer. ACS Publications.

- [2] Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Journal of Molecular Graphics and Modelling.

- [3] Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation Application Notes.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types